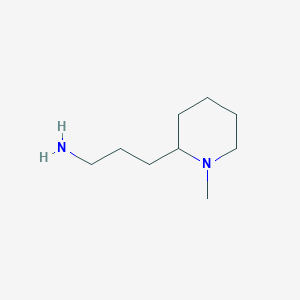

3-(1-Methylpiperidin-2-yl)propan-1-amine

Description

Properties

Molecular Formula |

C9H20N2 |

|---|---|

Molecular Weight |

156.27 g/mol |

IUPAC Name |

3-(1-methylpiperidin-2-yl)propan-1-amine |

InChI |

InChI=1S/C9H20N2/c1-11-8-3-2-5-9(11)6-4-7-10/h9H,2-8,10H2,1H3 |

InChI Key |

NTXGWRFFUCVGLH-UHFFFAOYSA-N |

Canonical SMILES |

CN1CCCCC1CCCN |

Origin of Product |

United States |

Foundational & Exploratory

Solubility of 3-(1-Methylpiperidin-2-yl)propan-1-amine in organic solvents

An In-depth Technical Guide to the Solubility of 3-(1-Methylpiperidin-2-yl)propan-1-amine in Organic Solvents

Executive Summary

3-(1-Methylpiperidin-2-yl)propan-1-amine is a diamine featuring a substituted piperidine ring, a structure of significant interest in medicinal chemistry and organic synthesis. A thorough understanding of its solubility in various organic solvents is paramount for its effective use in reaction chemistry, purification processes, and formulation development. Due to the absence of readily available quantitative solubility data in public literature, this guide provides a comprehensive framework for both predicting and experimentally determining its solubility profile. By synthesizing first-principle concepts of molecular interactions with a robust, field-proven experimental methodology, this document serves as an essential resource for researchers, chemists, and drug development professionals. We will explore the theoretical underpinnings of its solubility based on its unique molecular structure and provide a detailed, self-validating protocol for generating precise, quantitative data.

Molecular Structure and Physicochemical Characteristics

The solubility behavior of a compound is intrinsically linked to its molecular structure. 3-(1-Methylpiperidin-2-yl)propan-1-amine possesses distinct functional groups that dictate its interactions with different solvent environments.

-

Molecular Formula: C₉H₂₀N₂

-

Key Structural Features:

-

Tertiary Amine: The nitrogen atom within the N-methylated piperidine ring is tertiary. It can act as a hydrogen bond acceptor but not a donor.

-

Primary Amine: The terminal aminopropyl group (-CH₂CH₂CH₂NH₂) is a primary amine, capable of both donating and accepting hydrogen bonds.

-

Piperidine Ring & Alkyl Chain: The saturated heterocyclic ring and the propyl chain form a nonpolar hydrocarbon backbone.

-

This combination of a nonpolar scaffold with two basic, polar amine groups creates a molecule with a nuanced solubility profile, capable of engaging in a variety of intermolecular forces.

Caption: Molecular structure of 3-(1-Methylpiperidin-2-yl)propan-1-amine.

Theoretical Framework for Solubility Prediction

The principle of "like dissolves like" provides a foundational understanding of solubility. The extent to which 3-(1-Methylpiperidin-2-yl)propan-1-amine dissolves in a given solvent is determined by the balance of intermolecular forces between the solute and solvent molecules.

-

Hydrogen Bonding: The primary amine group is a potent hydrogen bond donor and acceptor, while the tertiary amine is an acceptor only. This allows for strong interactions with protic solvents like alcohols (e.g., ethanol, methanol).[1]

-

Dipole-Dipole Interactions: The polarity introduced by the C-N bonds results in a net molecular dipole. This facilitates solubility in polar aprotic solvents such as DMSO, acetonitrile, and acetone.

-

Van der Waals Forces: The nonpolar piperidine ring and alkyl chain can interact with nonpolar solvents (e.g., hexane, toluene) via weaker London dispersion forces. However, the strong polarity of the amine groups will likely limit miscibility in these solvents.[2]

-

Basicity and pH-Dependence: As with most amines, the compound is basic.[3][4] In the presence of acid, both nitrogen atoms can be protonated to form ammonium salts. These ionic salts are significantly more polar than the neutral free base and are generally much more soluble in polar solvents, particularly water.[5][6] This property is often exploited in purification via liquid-liquid extraction.[1][7]

Caption: Predicted intermolecular interactions with solvent classes.

Predicted Qualitative Solubility Profile

Based on the theoretical framework, a qualitative solubility profile can be predicted. This serves as a valuable starting point for solvent selection in experimental applications.

| Solvent Class | Example Solvents | Predicted Solubility | Primary Interaction Mechanism |

| Protic, Polar | Methanol, Ethanol, Isopropanol | High to Miscible | Strong hydrogen bonding between the solvent's hydroxyl group and the compound's primary and tertiary amines.[8] |

| Aprotic, Polar | DMSO, Acetonitrile, THF, Acetone | High | Favorable dipole-dipole interactions between the polar solvent and the polar C-N bonds of the amine functional groups.[8] |

| Nonpolar | Hexane, Heptane, Toluene | Low to Insoluble | The molecule's overall polarity from the amine groups outweighs the nonpolar character of the hydrocarbon backbone.[2] |

| Chlorinated | Dichloromethane (DCM) | Moderate to High | Good balance of polarity for dissolution. Note: Caution is advised with other chlorinated solvents like chloroform.[1] |

Experimental Protocol for Quantitative Solubility Determination

To move beyond prediction, quantitative measurement is essential. The equilibrium shake-flask method is the gold standard for determining the solubility of a compound at a specific temperature.[8] This protocol is designed to be a self-validating system.

Materials and Reagents

-

3-(1-Methylpiperidin-2-yl)propan-1-amine (solute)

-

Selected organic solvents (analytical grade or higher)

-

Scintillation vials or flasks with airtight seals

-

Volumetric flasks and pipettes

-

Syringe filters (0.22 µm or 0.45 µm, chemically compatible with the solvent)

-

Analytical balance

-

Constant temperature orbital shaker or incubator

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or CAD)

Step-by-Step Methodology

-

Preparation of Saturated Solutions:

-

Add an excess amount of 3-(1-Methylpiperidin-2-yl)propan-1-amine to a pre-weighed vial. The key to this method's validity is ensuring a visible excess of undissolved solute (as a separate liquid phase or solid) remains at the end of the experiment.[6]

-

Add a precise volume (e.g., 5.0 mL) of the chosen organic solvent to the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

Prepare at least three replicates for each solvent.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker, set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period to ensure thermodynamic equilibrium is reached. A duration of 24 to 48 hours is typically recommended.[8]

-

-

Phase Separation:

-

After equilibration, remove the vials from the shaker and let them stand undisturbed at the same constant temperature for at least 2 hours. This allows the undissolved solute to settle, forming a distinct layer.

-

-

Sampling and Filtration:

-

Carefully withdraw a sample from the clear supernatant, being cautious not to disturb the settled layer.

-

Immediately filter the sample through a chemically inert syringe filter into a clean vial.[6] This step is critical to remove any microscopic undissolved particles that could lead to an overestimation of solubility.

-

-

Quantitative Analysis:

-

Accurately dilute the filtered supernatant with a suitable solvent to a concentration that falls within the linear range of the analytical method (e.g., HPLC).

-

Analyze the diluted sample to determine the precise concentration of the dissolved compound. A pre-validated HPLC method with a standard calibration curve is required for this step.

-

-

Calculation and Reporting:

-

Calculate the original concentration in the saturated solution, accounting for the dilution factor.

-

Express the final solubility in standard units, such as mg/mL or mol/L, at the specified temperature.

-

Caption: Experimental workflow for the shake-flask solubility method.

Data Presentation

The results of the experimental determination should be compiled into a clear and concise format to allow for easy comparison and interpretation.

Table for Experimental Solubility Data:

| Solvent | Solvent Class | Temperature (°C) | Experimental Solubility (mg/mL) | Experimental Solubility (mol/L) |

| e.g., Methanol | Protic, Polar | 25.0 | ||

| e.g., Hexane | Nonpolar | 25.0 | ||

| e.g., Acetone | Aprotic, Polar | 25.0 | ||

| e.g., Dichloromethane | Chlorinated | 25.0 |

Conclusion

While specific solubility data for 3-(1-Methylpiperidin-2-yl)propan-1-amine is not widely published, a robust understanding of its behavior can be derived from its molecular structure. It is predicted to be highly soluble in polar organic solvents (both protic and aprotic) and poorly soluble in nonpolar solvents. This guide provides not only a strong theoretical foundation for these predictions but also a detailed, actionable protocol for their experimental validation. By employing the standardized shake-flask method, researchers can generate the precise and reliable solubility data required for advancing chemical synthesis, optimizing purification, and enabling formulation development.

References

-

EMBIBE. (2023, January 25). Test for Amines: Check Solubility and Litmus Test, Hinsberg Test. [Link]

-

McLaughlin, J. C. Experiment 27 - Amines and Amides. [Link]

-

Amine Unknowns. (n.d.). [Link]

-

Lumen Learning. 23.1. Properties of amines | Organic Chemistry II. [Link]

-

Hughes, L. D., et al. (2019). Physics-Based Solubility Prediction for Organic Molecules. PMC, NIH. [Link]

-

Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.). [Link]

-

BYJU'S. (2019, September 18). Test for Amino Groups. [Link]

-

Solubility of Organic Compounds. (2023, August 31). [Link]

-

Chemistry LibreTexts. (2024, March 23). 24.2: Structure and Properties of Amines. [Link]

-

Solubility of Things. Piperidine | Solubility of Things. [Link]

-

ResearchGate. (n.d.). Solubility, molecular interactions and mixing thermodynamic properties of piperine in various pure solvents at different temperatures. [Link]

Sources

- 1. 23.1. Properties of amines | Organic Chemistry II [courses.lumenlearning.com]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. embibe.com [embibe.com]

- 4. byjus.com [byjus.com]

- 5. chemhaven.org [chemhaven.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

Methodological & Application

Application Note: Scalable Synthesis of 3-(1-Methylpiperidin-2-yl)propan-1-amine

Executive Summary & Strategic Rationale

The synthesis of 3-(1-Methylpiperidin-2-yl)propan-1-amine represents a critical workflow in the development of CNS-active pharmaceutical intermediates (e.g., antipsychotics, antihistamines) and GPCR ligands. The target molecule contains two distinct amine functionalities: a tertiary cyclic amine (piperidine ring) and a primary aliphatic amine.

This application note outlines a robust, three-step protocol starting from 2-piperidinepropanol . Unlike generic textbook approaches, this guide addresses the specific regiochemical challenges of this substrate—most notably the high risk of intramolecular cyclization (indolizidinium formation) during the activation of the propyl chain.

Key Technical Advantages of This Protocol:

-

Regiocontrol: Utilizes the Eschweiler-Clarke methylation first to lock the ring nitrogen, preventing poly-alkylation in subsequent steps.

-

Impurity Management: Mitigates the "Indolizidinium Trap" (5-exo-tet cyclization) by maintaining acidic stoichiometry during the activation phase.

-

Scalability: Employs the Gabriel synthesis for the primary amine installation, avoiding the over-alkylation typical of direct ammonolysis.[1]

Chemical Pathway & Mechanism[1][3][4][5][6]

The synthesis proceeds via three distinct stages:

Reaction Scheme Visualization

Caption: Logical flow of the synthesis highlighting the critical control point at Intermediate B to prevent cyclization.

Detailed Experimental Protocols

Step 1: -Methylation (Eschweiler-Clarke)

This step converts the secondary piperidine amine to a tertiary

-

Reagents: 2-Piperidinepropanol (1.0 eq), Formaldehyde (37% aq., 2.2 eq), Formic Acid (98%, 5.0 eq).

-

Solvent: Water (from reagents) / None.

Protocol:

-

Charge 2-piperidinepropanol into a round-bottom flask equipped with a reflux condenser and magnetic stir bar.

-

Cool to 0°C in an ice bath. Slowly add Formic Acid (exothermic reaction).

-

Add Formaldehyde solution dropwise.

-

Heat the mixture to reflux (approx. 100°C) for 12–16 hours. Evolution of

gas indicates reaction progress. -

Work-up: Cool to room temperature. Acidify with 4M HCl (to pH < 2) and remove volatiles under reduced pressure to eliminate excess formaldehyde.

-

Basify the residue with 4M NaOH (to pH > 12) and extract with Dichloromethane (DCM) (3 x volumes).

-

Dry organic layer over

, filter, and concentrate. -

Checkpoint: Product should be a pale yellow oil. Purity check via GC-MS or NMR (

singlet ~2.2 ppm).

Step 2: Chlorination & Salt Isolation (The Critical Step)

Warning: The free base of the chloro-intermediate is unstable. It rapidly cyclizes to form the 1-methyl-1-azoniabicyclo[4.3.0]nonane chloride (an indolizidinium salt) via intramolecular nucleophilic attack. You must isolate and store this intermediate as the Hydrochloride (HCl) salt.

-

Reagents: Intermediate A (1.0 eq), Thionyl Chloride (

, 1.5 eq). -

Solvent: Chloroform (

) or DCM (Anhydrous).

Protocol:

-

Dissolve Intermediate A in anhydrous

under Nitrogen atmosphere. -

Cool to 0°C. Add

dropwise over 30 minutes. -

Allow to warm to room temperature, then reflux for 2–3 hours.

-

Work-up: Evaporate the solvent and excess

under vacuum. -

Co-evaporate with Toluene (2x) to remove traces of thionyl chloride.

-

Crystallization: Triturate the residue with anhydrous Diethyl Ether or Acetone to precipitate the Hydrochloride Salt .

-

Filter and dry under vacuum. Do not neutralize.

Step 3 & 4: Gabriel Synthesis & Deprotection

Using Potassium Phthalimide ensures mono-amination.

-

Reagents: Intermediate B (HCl salt, 1.0 eq), Potassium Phthalimide (2.2 eq), Hydrazine Hydrate (3.0 eq).

-

Solvent: DMF (Step 3), Ethanol (Step 4).

Protocol:

-

Substitution: Suspend Potassium Phthalimide in DMF. Heat to 90°C.

-

Add the solid Intermediate B (HCl salt) in portions. Rationale: The excess phthalimide base neutralizes the HCl in situ, releasing the free amine which immediately reacts with the phthalimide electrophile, minimizing the time window for intramolecular cyclization.

-

Stir at 90°C for 4–6 hours.

-

Pour into water, extract with Ethyl Acetate. Wash with brine, dry, and concentrate to yield the Phthalimide intermediate.

-

Deprotection (Ing-Manske): Dissolve the phthalimide intermediate in Ethanol.

-

Add Hydrazine Hydrate. Reflux for 2–4 hours. A white precipitate (phthalhydrazide) will form.

-

Cool, filter off the precipitate.

-

Concentrate the filtrate. Acidify with HCl, wash with ether (to remove non-basic impurities), then basify (NaOH) and extract into DCM.

-

Distill or concentrate to yield the final 3-(1-Methylpiperidin-2-yl)propan-1-amine .

Quantitative Data & Process Parameters

| Parameter | Specification | Notes |

| Step 1 Yield | > 85% | High efficiency; loss usually due to extraction.[2] |

| Step 2 Yield | > 90% (as salt) | Critical to keep dry; hygroscopic salt. |

| Step 3/4 Yield | 60–75% | Gabriel step is the bottleneck due to steric bulk. |

| Indolizidinium Impurity | < 5% | Controlled by in situ neutralization in Step 3. |

| Appearance | Colorless to pale yellow oil | Oxidizes slightly upon air exposure; store under Ar. |

Troubleshooting & Optimization

The "Indolizidinium" Trap

If Step 3 yields are low, it is likely that the chloride intermediate cyclized before the phthalimide could attack.

-

Diagnosis: NMR of the reaction mixture shows a complex quaternary ammonium multiplet rather than the expected phthalimide signals.

-

Solution: Switch to the Mitsunobu Variant .

-

React Intermediate A (Alcohol) directly with Phthalimide, Triphenylphosphine (

), and DIAD in THF. -

Benefit: Avoids the discrete chloride intermediate entirely, bypassing the cyclization risk.

-

Drawback: Higher atom economy cost (formation of

and hydrazine byproduct). Recommended for high-value/small-scale preparations.

-

Purification of Final Product

The final diamine is highly polar.

-

Distillation: Kugelrohr distillation under high vacuum (< 1 mmHg) is the preferred purification method.

-

Chromatography: If using silica, use a mobile phase of DCM:MeOH:NH4OH (90:9:1) to prevent streaking of the amine.

References

-

Eschweiler-Clarke Reaction

-

Gabriel Synthesis

- Gibson, M.S.; Bradshaw, R.W. (1968). "The Gabriel Synthesis of Primary Amines".

-

Source:

-

Cyclization Risks (Indolizidinium)

-

Alternative Mitsunobu Approach

- Swamy, K. C. K., et al. (2009).

-

Source:

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. EP0429996A2 - Process for methylating a hindered nitrogen atom in an inert non aqueous-solvent - Google Patents [patents.google.com]

- 3. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]

- 4. jk-sci.com [jk-sci.com]

- 5. The Gabriel Synthesis - Chemistry Steps [chemistrysteps.com]

- 6. US3154552A - Methylation of piperazines - Google Patents [patents.google.com]

Application Note: Rational Design of GPCR Ligands Using the 3-(1-Methylpiperidin-2-yl)propan-1-amine Scaffold

Executive Summary & Rationale

This guide details the utilization of 3-(1-Methylpiperidin-2-yl)propan-1-amine (hereafter referred to as Scaffold-2M ) as a privileged building block for G-Protein Coupled Receptor (GPCR) ligand discovery.[1]

While 4-substituted piperidines are ubiquitous in FDA-approved drugs (e.g., Pitolisant, Donepezil), the 2-substituted isomer offers a distinct geometric vector for side-chain attachment.[1] This "Scaffold Hopping" strategy allows researchers to:

-

Escape "Flatland": The chiral center at C2 introduces three-dimensionality (Fsp3) early in the fragment evolution process.[1]

-

Navigate IP Space: Avoid overcrowded patent landscapes associated with 4-piperidine and piperazine derivatives.[1]

-

Target Aminergic Receptors: The scaffold mimics the bio-active conformation of neurotransmitters, specifically targeting Histamine H3 , Muscarinic (M1/M4) , and Sigma-1 receptors.[1]

Chemical Profile[1][2][3][4][5]

-

IUPAC Name: 3-(1-Methylpiperidin-2-yl)propan-1-amine[1]

-

Role: Pharmacophore Linker / Basic Amine Anchor

-

Key Feature: The distance between the tertiary basic nitrogen (piperidine) and the primary amine allows for a "linker-mode" interaction, spanning the orthosteric binding site to secondary hydrophobic pockets.[1]

Structural Biology & Pharmacophore Mapping

To use Scaffold-2M effectively, one must understand its binding mode.[1] In aminergic GPCRs (Class A), the protonated nitrogen of the piperidine ring typically forms a salt bridge with a conserved Aspartate residue (Asp3.[1]32) in Transmembrane Helix 3 (TM3).[1]

The propyl-amine chain acts as a flexible linker, positioning the "Head Group" (which you will synthesize) into the extracellular vestibule.[1]

DOT Diagram: Pharmacophore Interaction

The following diagram illustrates the theoretical binding mode of a Scaffold-2M derivative within the Histamine H3 Receptor pocket.

Caption: Interaction map showing the Scaffold-2M core (Blue) anchoring to Asp3.32, while the linker positions the variable head group (Green) for subtype selectivity.

Protocol A: Library Synthesis (Derivatization)[1]

Objective: Transform the raw Scaffold-2M fragment into a library of high-affinity ligands by capping the primary amine with aromatic moieties (Amide coupling or Urea formation).

Reagents:

-

Scaffold-2M (Starting material)[1]

-

Diverse Carboxylic Acids (R-COOH) or Isocyanates (R-NCO)[1]

-

Coupling Agents: HATU, DIPEA[1]

-

Solvent: DMF (Anhydrous)[1]

Step-by-Step Workflow:

-

Preparation: Dissolve Scaffold-2M (1.0 eq) in DMF (0.1 M concentration).

-

Activation: In a separate vial, mix the specific Carboxylic Acid (1.1 eq) with HATU (1.2 eq) and DIPEA (2.0 eq) in DMF. Stir for 15 minutes at Room Temperature (RT) to form the active ester.[1]

-

Coupling: Add the activated acid solution to the Scaffold-2M solution.[1]

-

Incubation: Shake/Stir at RT for 12 hours.

-

Note: For low reactivity acids, heat to 50°C.[1]

-

-

Quenching: Add 10% NaHCO3 solution.

-

Extraction: Extract with Ethyl Acetate (3x). Wash organic layer with brine.[1]

-

Purification: Since Scaffold-2M is highly polar, standard silica may cause streaking.[1] Use Amine-functionalized Silica or Reverse-Phase Preparative HPLC (C18 column, Water/Acetonitrile + 0.1% Formic Acid).[1]

-

Validation: Verify structure via LC-MS (Look for M+1 peak).

Data Output Table: Example Library Design

| Compound ID | R-Group (Head) | Target Interaction | Predicted LogP |

|---|---|---|---|

| 2M-001 | 4-Cyanobenzoyl | Pi-Stacking + H-Bond | 2.4 |

| 2M-002 | 4-Chlorophenylacetyl | Hydrophobic fill | 3.1 |

| 2M-003 | Indole-5-carbonyl | Bio-isostere (5-HT mimic) | 2.2 |[1]

Protocol B: Radioligand Binding Assay (H3 Receptor)

Objective: Determine the binding affinity (

Materials:

-

Membranes: CHO-K1 cells stably expressing human H3 receptor (commercial or in-house).[1]

-

Radioligand:

-N- -

Assay Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl2.[1]

-

Non-specific Control: Thioperamide (10

M).[1]

Protocol:

-

Membrane Prep: Thaw membranes and dilute in Assay Buffer to yield ~5-10

g protein per well.[1] Homogenize gently (Polytron) to ensure uniform suspension. -

Plate Setup (96-well):

-

Incubation: Add

-N--

Critical: Do not incubate at 37°C as H3 receptors are thermally unstable in some preparations.[1]

-

-

Harvesting: Rapidly filter through GF/B glass fiber filters (pre-soaked in 0.3% Polyethylenimine to reduce binding to the filter) using a cell harvester.

-

Washing: Wash filters 3x with ice-cold Assay Buffer.[1]

-

Counting: Add liquid scintillation cocktail and count radioactivity (CPM).

Data Analysis:

Calculate % Inhibition:

Protocol C: Functional Assay (cAMP HTRF)

Objective: Determine if the hits are Agonists, Antagonists, or Inverse Agonists. Since H3 couples to

Method: Homogeneous Time-Resolved Fluorescence (HTRF) - cAMP Gs/Gi Kit.[1]

Workflow Diagram:

Caption: Logic flow for H3 Receptor functional screening. Antagonists maintain high cAMP levels in the presence of Forskolin.[1]

Protocol:

-

Cell Seeding: Dispense 2,000 cells/well (low volume 384-well plate) in stimulation buffer.

-

Compound Addition:

-

Incubation: 30 minutes at RT.

-

Detection: Add cAMP-d2 conjugate and Anti-cAMP-Cryptate (lysis buffer included).[1]

-

Read: Measure HTRF ratio (665 nm / 620 nm) on a compatible plate reader (e.g., EnVision).

-

Interpretation:

Troubleshooting & Optimization

| Issue | Probable Cause | Solution |

| Low Yield in Coupling | Steric hindrance at primary amine | Switch from HATU to acid chloride activation.[1] |

| High Non-Specific Binding | Lipophilicity of "Head" group | Keep ClogP < 4.0; Add polar ether linkages. |

| No Binding Affinity | Linker length mismatch | The propyl (3-carbon) linker is optimized for H3. If targeting M1, shorten to ethyl (2-carbon).[1] |

References

-

Stark, H. (2003).[1] "Recent advances in histamine H3 receptor antagonists." Expert Opinion on Therapeutic Patents. Link[1]

-

Berlin, M., et al. (2011).[1] "Histamine H3 receptor antagonists: An update on the patent literature." Expert Opinion on Therapeutic Patents. Link[1]

-

Ligneau, X., et al. (2007).[1] "Brain histamine and schizophrenia: Potential therapeutic applications of H3-receptor inverse agonists."[1] CNS & Neurological Disorders - Drug Targets. Link

-

IUPHAR/BPS Guide to Pharmacology. "Histamine H3 Receptor." Link

-

Gemini, S., et al. (2023).[1] "Dual Piperidine-Based Histamine H3 and Sigma-1 Receptor Ligands."[1] Journal of Medicinal Chemistry. Link[1]

Sources

Reagents for coupling 3-(1-Methylpiperidin-2-yl)propan-1-amine in peptide synthesis

Application Note: High-Efficiency Coupling of 3-(1-Methylpiperidin-2-yl)propan-1-amine in Peptide Synthesis

Abstract

Coupling 3-(1-Methylpiperidin-2-yl)propan-1-amine to a peptide C-terminus or side chain presents a unique set of chemoselective challenges. While the propyl spacer reduces steric hindrance at the nucleophilic primary amine, the proximal tertiary amine (piperidine

Introduction & Chemical Analysis

The Molecule: 3-(1-Methylpiperidin-2-yl)propan-1-amine (MPPA)

-

Nucleophile: Primary amine (

) at the end of a propyl chain. -

Interfering Group: Tertiary

-methyl amine within the piperidine ring. -

Structural Context: The 2-position substitution on the piperidine ring creates a chiral center. The 3-carbon linker ("propan") provides flexibility, minimizing direct steric clash during the nucleophilic attack.

The Challenge:

-

Basicity & Salt Forms: MPPA is typically supplied as a dihydrochloride salt (

). Quantitative coupling requires neutralization of the primary ammonium ( -

"Proton Sponge" Effect: The tertiary amine can trap protons, potentially altering the local pH during the activation step if not properly equilibrated.

Reagent Selection Guide

The choice of coupling reagent is dictated by the balance between reactivity and racemization suppression .

| Reagent System | Role | Recommendation | Mechanism of Action |

| DIC / Oxyma Pure | Gold Standard | Primary Choice | Carbodiimide activation with an oxime additive. Oxyma Pure (ethyl 2-cyano-2-(hydroxyimino)acetate) is superior to HOBt/HOAt for suppressing racemization, critical when the basic piperidine moiety is present. |

| HATU / DIPEA | High Reactivity | Secondary Choice | Uses the azabenzotriazole (HOAt) scaffold. Extremely fast kinetics. Best for sterically hindered amino acids (e.g., Aib, N-Me-AA), but carries a higher risk of racemization due to the required basic environment (pH 8-9). |

| PyBOP / NMM | Alternative | Tertiary Choice | Phosphonium salt. Useful if guanidinylation (a side reaction with uronium salts like HATU) is observed, though rare with primary amines. |

| T3P (PPA) | Low Epimerization | Special Cases | Propylphosphonic anhydride.[1] Excellent for fragment condensation or extremely epimerization-prone couplings, but kinetics are slower than HATU. |

Detailed Experimental Protocols

Protocol A: The "Low-Racemization" Method (DIC/Oxyma)

Recommended for coupling to chiral amino acids (e.g., Fmoc-Phe-OH, Fmoc-Cys(Trt)-OH).

Materials:

-

Carboxylic Acid Component (Peptide-OH): 1.0 equiv.

-

Amine: 3-(1-Methylpiperidin-2-yl)propan-1-amine (

salt): 1.1 equiv. -

Activator: DIC (Diisopropylcarbodiimide): 1.1 equiv.

-

Additive: Oxyma Pure: 1.1 equiv.

-

Base: DIPEA (N,N-Diisopropylethylamine): 2.2 equiv. (Strictly calculated to neutralize the

). -

Solvent: DMF (Anhydrous) or NMP.

Step-by-Step:

-

Amine Neutralization (Critical): Dissolve the MPPA

salt in minimal DMF. Add exactly 2.0 equiv. of DIPEA. Vortex and let stand for 5 minutes. This generates the free base in situ. -

Activation: In a separate vessel, dissolve the Peptide-OH and Oxyma Pure in DMF. Cool to

(ice bath). -

Initiation: Add DIC to the peptide/Oxyma mixture. Stir for 2–3 minutes at

to form the active ester. -

Coupling: Add the neutralized MPPA solution to the activated peptide mixture.

-

Reaction: Allow to warm to room temperature and stir for 2–4 hours.

-

Monitoring: Monitor by HPLC or LC-MS. The basic piperidine peak may tail; use a high-pH buffer (ammonium bicarbonate) or TFA-buffer if standard.

-

Workup: Dilute with EtOAc. Wash with saturated

(3x) and Brine (3x). Note: Avoid acidic washes (like 1N HCl) during workup if you want to retain the basic product in the organic phase, or perform a specific "acid extraction" to pull the product into water if purifying by prep-HPLC.

Protocol B: The "High-Reactivity" Method (HATU)

Recommended for non-chiral amino acids (Gly, Aib) or sterically difficult sequences.

Materials:

-

Peptide-OH: 1.0 equiv.

-

MPPA (

salt): 1.2 equiv. -

HATU: 1.1 equiv.

-

DIPEA: 4.0 equiv. (2.0 to neutralize salt + 2.0 for reaction pH).

Step-by-Step:

-

Dissolution: Dissolve Peptide-OH and HATU in DMF.

-

Base Addition 1: Add 1.0 equiv. of DIPEA to the peptide/HATU mixture to initiate activation (Yellow color develops). Stir for 30 seconds.

-

Amine Prep: Dissolve MPPA

in DMF and add 3.0 equiv. of DIPEA. -

Coupling: Immediately add the amine solution to the activated peptide.

-

Reaction: Stir for 1 hour at Room Temperature. HATU kinetics are fast; prolonged reaction increases racemization risk.

Strategic Workflow Visualization

The following diagram illustrates the decision logic for selecting the correct protocol based on the C-terminal amino acid and salt form.

Figure 1: Decision tree for coupling 3-(1-Methylpiperidin-2-yl)propan-1-amine (MPPA) ensuring minimal racemization.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield | Incomplete neutralization of the diamine salt. | Ensure exactly 2.0 equiv. of base are used for the |

| Racemization | Excess base (DIPEA) present during activation. | Switch to Protocol A (DIC/Oxyma) . If using HATU, reduce base to the minimum required (pH 8) and reduce reaction time. |

| Product Loss in Workup | Product extracted into aqueous acid. | The piperidine is basic. If you wash with 1N HCl, the product will go into the water layer. Wash only with water/brine/bicarb, or back-extract the aqueous layer at pH 10. |

| Gelation | Aggregation of peptide chain. | Use "Magic Mixture" solvent: DCM/DMF/NMP (1:1:1) or add chaotropic salts (LiCl). |

References

-

Albericio, F., & El-Faham, A. (2018). Oxyma Pure: The "Green" and Superior Alternative to HOBt and HOAt in Peptide Synthesis. Organic Process Research & Development.

-

El-Faham, A., & Albericio, F. (2011).[2] Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews.

-

Dunetz, J. R., et al. (2016). Amide Bond Formation in Pharmaceutical Manufacturing: A Systematic Review. Organic Process Research & Development.

-

Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews.

Sources

Reaction conditions for acylating the primary amine of 3-(1-Methylpiperidin-2-yl)propan-1-amine

Executive Summary

This guide details the protocols for the selective

Substrate A contains two distinct nitrogen centers:

-

A primary aliphatic amine (highly nucleophilic, unhindered).[1]

-

A tertiary cyclic amine (

-methylpiperidine, moderately basic, nucleophilic but sterically hindered).[1]

The Challenge: While the primary amine is kinetically favored for acylation, the tertiary amine acts as an internal base.[1] Incomplete neutralization or improper workup often leads to the isolation of the product as a hygroscopic hydrochloride salt or results in poor recovery due to water solubility.[1]

This note provides two optimized protocols:

-

Protocol A (Acid Chloride/Anhydride): For robust, high-yielding synthesis.

-

Protocol B (Carboxylic Acid Coupling): For sensitive or expensive acid partners.[1]

-

Purification Strategy: A self-validating Acid/Base extraction workflow designed to exploit the basicity of the piperidine ring for purification without chromatography.[1]

Chemical Strategy & Mechanistic Insight

Basicity and Nucleophilicity[1][2]

-

Primary Amine (Target): pKa

10.[1]5. Unhindered. Reacts rapidly with electrophiles. -

Tertiary Amine (Bystander): pKa

10.[1]1. Sterically hindered by the methyl group and ring structure.[1][2] It will not form stable amides under these conditions but will scavenge protons (HCl) generated during the reaction.[1]

The "Internal Trap" Phenomenon

If the reaction is run with only 1.0 equivalent of base (or no external base), the tertiary amine of the product will protonate, forming a salt with the leaving group (e.g., Cl⁻).[1]

Experimental Protocols

Protocol A: Acylation via Acid Chlorides or Anhydrides

Best for: Simple acyl groups (Acetyl, Benzoyl) and robust substrates.[1]

Reagents:

-

Acid Chloride or Anhydride (1.1 – 1.2 equiv)[1]

-

Triethylamine (TEA) or

-Diisopropylethylamine (DIPEA) (2.5 equiv) -

Dichloromethane (DCM) [Anhydrous] (0.1 M – 0.2 M concentration)

Step-by-Step Procedure:

-

Preparation: In a flame-dried round-bottom flask under

atmosphere, dissolve Substrate A (1.0 equiv) and DIPEA (2.5 equiv) in anhydrous DCM . -

Cooling: Cool the solution to 0 °C using an ice bath. Note: Cooling controls the exotherm and prevents potential bis-acylation or side reactions with the tertiary amine.[1]

-

Addition: Add the Acid Chloride (1.1 equiv) dropwise over 10–15 minutes.

-

Observation: Slight fuming or precipitate formation (amine salts) is normal.[1]

-

-

Reaction: Allow the mixture to warm to Room Temperature (20–25 °C) and stir for 2–4 hours.

-

Monitoring: Monitor by TLC or LCMS.

-

Quench: Add saturated aqueous

(10 mL/mmol) and stir vigorously for 15 minutes to hydrolyze excess acid chloride. -

Workup: Proceed to the Acid/Base Extraction Workflow (Section 4).

Protocol B: Acylation via Amide Coupling (HATU/EDC)

Best for: Complex carboxylic acids, chiral acids, or avoiding harsh acidic byproducts.

Reagents:

-

Carboxylic Acid (1.1 equiv)

-

HATU (1.2 equiv) [Alternative: EDC.HCl / HOBt]

-

DIPEA (3.0 equiv)

-

DMF or DCM (0.1 M)

Step-by-Step Procedure:

-

Activation: In a vial, dissolve the Carboxylic Acid (1.1 equiv) and HATU (1.2 equiv) in DMF . Add DIPEA (1.0 equiv) and stir for 5–10 minutes at RT to form the activated ester.

-

Coupling: Add a solution of Substrate A (1.0 equiv) and remaining DIPEA (2.0 equiv) in DMF to the activated acid mixture.

-

Reaction: Stir at Room Temperature for 4–16 hours.

-

Workup: Dilute with EtOAc or DCM (5x reaction volume) and wash with saturated

and Brine. Note: DMF removal is critical; multiple water washes may be required.

Purification: The Acid/Base Extraction Workflow

Because the product retains a basic tertiary amine, we can use pH manipulation to purify it from non-basic impurities (like excess acid, activated esters, or non-basic byproducts) without column chromatography.[1]

Logic Flow

-

Acid Phase: Protonate the tertiary amine

Product moves to water.[1] Non-basic impurities stay in organic.[1] -

Base Phase: Deprotonate the tertiary amine

Product returns to organic.

Caption: Self-validating purification workflow exploiting the basicity of the N-methylpiperidine moiety.

Detailed Extraction Protocol:

-

Acid Extraction: Transfer the organic reaction solvent (DCM) to a separatory funnel. Add 1M HCl (aq) (approx. 20 mL per gram of substrate).[1] Shake vigorously.

-

Separation: Drain the DCM layer (save until product is confirmed in aqueous). Keep the Aqueous Layer .[1]

-

Basification: Cool the aqueous layer (ice bath). Slowly add 4M NaOH until pH > 12 (check with pH paper). The solution should become cloudy as the free base product oils out.[1]

-

Recovery: Extract the basic aqueous layer with DCM (3 x 20 mL).

-

Drying: Combine these new DCM extracts, dry over

, filter, and concentrate in vacuo.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield (Aqueous Loss) | Product is highly water-soluble even as free base. | Use "Salting Out": Saturate the basic aqueous layer with NaCl before the final DCM extraction.[1] Use |

| Precipitate in Reaction | Amine salt formation (HCl salt).[1] | Add more DCM to dissolve.[1] Ensure excess DIPEA is present.[1] This is usually harmless if stirring continues.[1] |

| Bis-acylation | Excess reagent or high temperature.[1] | Strictly control stoichiometry (1.05 equiv acid chloride). Keep reaction at 0 °C for the addition. |

| Emulsion during Workup | Amphiphilic nature of the product.[1] | Add a small amount of Brine.[1] Filter the biphasic mixture through Celite if necessary.[1] |

References

-

Dunn, P. J., et al. (2020).[1] Green Chemistry in the Pharmaceutical Industry. Acylation of amines in aqueous and organic media.[1]

-

Roughley, S. D., & Jordan, A. M. (2011).[1] The Medicinal Chemist's Guide to Solving ADMET Challenges. (Discusses pKa modulation and solubility of piperidine derivatives). [1]

-

Clayden, J., Greeves, N., & Warren, S. (2012).[1] Organic Chemistry. Chapter 10: Nucleophilic Substitution at the Carbonyl Group. (Foundational mechanism for chemoselective acylation).[1]

-

BenchChem. (2025).[1][3] Technical Support: Optimizing Piperidine Acylation Reactions. (Specific insights on handling piperidine salts).

-

Perrin, D. D. (1965).[1] Dissociation Constants of Organic Bases in Aqueous Solution. (Source for pKa values of N-methylpiperidine vs. primary amines).

Sources

Troubleshooting & Optimization

Improving yield in the synthesis of 3-(1-Methylpiperidin-2-yl)propan-1-amine

Technical Support Guide: Synthesis of 3-(1-Methylpiperidin-2-yl)propan-1-amine

Topic: Improving Yield & Selectivity in the Synthesis of 3-(1-Methylpiperidin-2-yl)propan-1-amine Target Audience: Medicinal Chemists, Process Chemists, and R&D Scientists CAS Registry Number: 14210-23-2 (Generic structure reference)

Executive Summary: The "Polarity & Selectivity" Paradox

Synthesizing 3-(1-Methylpiperidin-2-yl)propan-1-amine presents two distinct chemical challenges that often lead to poor yields (<30%) in standard protocols:

-

Regioselectivity (The Methylation Trap): The target molecule contains two nitrogen centers: a secondary amine in the piperidine ring and a primary amine on the propyl chain.[1] Standard methylation (e.g., Eschweiler-Clarke or direct alkylation) preferentially targets the sterically accessible and more nucleophilic primary amine, leading to over-methylated byproducts.[1]

-

Isolation (The Polarity Trap): The product is a highly polar, water-soluble diamine.[1] Standard aqueous workups (extraction into EtOAc/Ether) often fail because the product partitions into the aqueous phase, leading to massive "apparent" yield loss.

This guide provides three validated workflows to overcome these bottlenecks, prioritizing a "Quaternization-First" strategy that locks the regiochemistry before the ring is even reduced.

Module 1: Strategic Route Selection

Choose your protocol based on your starting material and available equipment.

| Feature | Route A: The "Proton-Shield" (Recommended) | Route B: The "Boc-Fortress" (High Fidelity) | Route C: Direct Functionalization (Legacy) |

| Starting Material | 3-(Pyridin-2-yl)propan-1-amine | 3-(Pyridin-2-yl)propan-1-amine | 3-(Piperidin-2-yl)propan-1-amine |

| Key Reagents | HX (Acid), MeI, PtO₂/H₂ | Boc₂O, MeI, PtO₂/H₂, TFA | HCHO, NaBH₃CN |

| Step Count | 2 (Telescoped) | 4 | 1 |

| Selectivity | High (Kinetic control) | Very High (Protection group) | Low (Statistical mixture) |

| Primary Risk | Incomplete protonation | Deprotection step yield loss | Over-methylation of tail amine |

Module 2: Detailed Protocols

Protocol A: The "Proton-Shield" Strategy (Acid-Directed Selective Quaternization)

Concept: Exploiting the pKa difference between the pyridine nitrogen (pKa ~5.[1]2) and the primary aliphatic amine (pKa ~10.5).[1] By adding exactly 1.0 equivalent of acid, the primary amine is protonated (deactivated), leaving the pyridine nitrogen free to react with the electrophile.[2]

Step-by-Step:

-

Stoichiometric Protonation: Dissolve 3-(pyridin-2-yl)propan-1-amine (1.0 equiv) in dry acetonitrile or dioxane. Cool to 0°C.[1]

-

Acid Addition: Add exactly 1.0 equivalent of anhydrous acid (e.g., 1.0 eq of 4M HCl in dioxane or TfOH).[1]

-

Selective Quaternization: Add Methyl Iodide (MeI) or Methyl Triflate (1.1 equiv).[1] Stir at RT for 4–12 hours.[1] The product (N-methylpyridinium salt) often precipitates.[1]

-

Hydrogenation: Dissolve the crude pyridinium salt in Glacial Acetic Acid. Add Adams' Catalyst (PtO₂, 5 mol%).[1] Hydrogenate at 3–5 bar (45–75 psi) H₂ pressure for 12 hours.

-

Note: The aromatic ring reduces to the piperidine.[1] The quaternary nitrogen becomes the tertiary N-methyl amine.

-

-

Workup: Filter catalyst. Concentrate. Basify with cold 50% NaOH (to pH >12). Extract immediately with DCM/Isopropanol (9:1).[1]

Protocol B: The "Boc-Fortress" (Protection Group Strategy)

Use this if Route A fails to give >95% purity.

-

Protection: React starting material with

(1.1 eq) in DCM/TEA. Isolate tert-butyl (3-(pyridin-2-yl)propyl)carbamate .[1] -

Quaternization: React the Boc-protected intermediate with MeI in Acetone/Reflux. The pyridine nitrogen is the only nucleophile available.[1]

-

Reduction: Hydrogenate the salt (PtO₂/AcOH). The Boc group usually survives mild hydrogenation conditions; however, if high acidity is used, it may cleave in situ (which is desirable).[1]

-

Deprotection: If Boc remains, treat with TFA/DCM (1:1).[1]

Module 3: Troubleshooting & FAQs

Category 1: Reaction Stalled or Failed

Q: My hydrogenation is extremely slow or stopped completely.

-

Diagnosis: Catalyst Poisoning.[1] Free amines (especially primary amines) bind strongly to Pt/Pd surfaces.[1]

-

Solution: Ensure the reaction is run in acidic media (Glacial Acetic Acid or 1M HCl in MeOH). Protonating the product prevents it from coordinating to the metal center.[1]

-

Alternative: Switch to Rh/C (5%) at higher pressure (10–20 bar), which is less susceptible to amine poisoning than Pd/C.[1]

Q: I see dimethylated side products (N,N-dimethyl on the tail).

-

Diagnosis: You likely used Route C (Direct methylation) or Route A with insufficient acid control.[1]

-

Solution: Switch to Route A. Ensure you use a strong acid (HCl, TfOH) rather than a weak one (Acetic acid) for the "shielding" step, as the equilibrium must strongly favor the protonated primary amine.[1]

Category 2: Purification Nightmares

Q: I extracted with Ethyl Acetate, but my yield is 10%. Where is my product?

-

Diagnosis: The product is a highly polar diamine and likely stayed in the aqueous phase.[1]

-

Solution:

-

Salting Out: Saturate the aqueous phase with NaCl before extraction.[1]

-

Solvent Switch: Use DCM:Isopropanol (9:1) or n-Butanol for extraction.[1] EtOAc is too non-polar.[1]

-

The "Dry" Workup: Evaporate the aqueous phase to dryness (lyophilize).[1] Triturate the solids with warm DCM or MeOH to extract the amine salts, then filter off inorganic salts.[1]

-

Q: The product is an oil and won't crystallize.

-

Diagnosis: Common for small aliphatic diamines.[1]

Module 4: Process Visualization

Figure 1: Comparative Synthesis Pathways

Caption: Comparison of the "Proton-Shield" (Route A - Red) vs. "Boc-Protection" (Route B - Blue) strategies. Route A offers a streamlined, high-yield approach by exploiting pKa differences.

References

-

Selective N-Methylation via Proton Protection

-

Hydrogenation of Pyridinium Salts

-

Purification of Polar Amines (HILIC/Resin)

Sources

Removing unreacted methylating agents from 3-(1-Methylpiperidin-2-yl)propan-1-amine

To: Research & Development Team From: Senior Application Scientist, Separation Technologies Subject: Technical Guide: Purification of 3-(1-Methylpiperidin-2-yl)propan-1-amine Ticket ID: #PUR-AMINE-088

Core Directive & Safety Advisory

The Challenge: You are purifying 3-(1-Methylpiperidin-2-yl)propan-1-amine , a polar diamine containing both a tertiary cyclic amine and a primary aliphatic amine.[1] The presence of residual methylating agents (Methyl Iodide, Dimethyl Sulfate, or Methyl Triflate) constitutes a critical Genotoxic Impurity (GTI) risk.[1]

The Chemical Conflict:

-

Target Molecule: A nucleophilic base (pKa ~10.5 for primary amine, ~9.5 for piperidine N).[1]

-

Risk: Standard concentration (rotary evaporation) often fails to remove trace alkyl halides due to boiling point elevation or interaction with the amine. Furthermore, heating a mixture of this amine with residual methylating agents will cause self-alkylation (forming quaternary ammonium salts or secondary/tertiary amine impurities).[1]

Immediate Action Required: Do NOT apply heat to the crude mixture until the alkylating agent is quenched. Heat will drive the reaction between your product and the impurity, destroying yield and creating inseparable byproducts.[1]

Diagnostic & Decision Matrix

Before selecting a protocol, identify your specific scenario using the table below.

| Variable | Scenario A: Methyl Iodide (MeI) | Scenario B: Dimethyl Sulfate (DMS) |

| Boiling Point | 42.4°C (Volatile) | 188°C (Non-volatile) |

| Water Solubility | Low (1.4 g/100mL) | Hydrolyzes (Slow in cold, Fast in hot/acid) |

| Primary Hazard | Inhalation/Volatility | Skin absorption/Delayed toxicity |

| Removal Strategy | Protocol 1 (Scavenging Wash) | Protocol 2 (Hydrolysis/Derivatization) |

Technical Protocols

Protocol 1: The Thiosulfate Quench (Recommended for MeI)

Best for: Removing Methyl Iodide and preventing over-alkylation.

Mechanism: Sodium thiosulfate acts as a "soft" nucleophile, reacting rapidly with the "soft" electrophile (MeI) to form a water-soluble Bunte salt (Sodium methyl thiosulfate).[1] Your target amine (lipophilic in organic solvent) remains in the organic phase, while the impurity migrates to the aqueous phase.[1]

Step-by-Step:

-

Dissolution: Dissolve your crude reaction mixture in a water-immiscible solvent (e.g., Dichloromethane or Ethyl Acetate).[1]

-

Preparation: Prepare a 10% w/v aqueous solution of Sodium Thiosulfate (

) . -

The Wash:

-

Add the thiosulfate solution to the organic layer (Ratio: 1:1 vol/vol).[1]

-

Stir vigorously for 30 minutes at room temperature. Note: Vigorous stirring is critical to increase the interfacial surface area.

-

-

Separation: Transfer to a separatory funnel.

-

Verification: Check the organic layer by TLC (using a stain like Ninhydrin or Dragendorff) to ensure the spot corresponding to the alkylating agent is gone (if visible) or use GC-FID for ppm-level quantification.

Protocol 2: Ammonium Hydroxide Hydrolysis (Recommended for DMS)

Best for: Deactivating Dimethyl Sulfate when thiosulfate is unavailable or incompatible.[1]

Mechanism: Ammonia reacts with DMS to form methylamine and methyl sulfate salts.[1] While this introduces a new amine, methylamine is highly volatile (bp -6°C) and easily removed, unlike DMS.[1]

Step-by-Step:

-

Quenching: Add concentrated Ammonium Hydroxide (28-30%

) to the reaction mixture. Use a 5-fold molar excess relative to the estimated residual DMS. -

Stirring: Stir for 1 hour at ambient temperature.

-

Workup:

-

Purge: Concentrate the organic layer.[1] The byproduct (methylamine) is a gas and will be removed during rotary evaporation.[1]

Visualization: The Purification Logic

The following diagram illustrates the decision pathway for removing these specific impurities.

Figure 1: Decision tree for scavenging electrophilic methylating agents from the nucleophilic diamine product.[1]

Troubleshooting & FAQs

Q1: My product is water-soluble. Won't I lose it during the aqueous thiosulfate wash?

-

Answer: 3-(1-Methylpiperidin-2-yl)propan-1-amine is highly polar.[1] If you use a standard aqueous wash, you risk yield loss.[1]

-

Fix: Use a "Salting Out" approach. Saturate the thiosulfate solution with NaCl.[1] The high ionic strength forces the organic amine out of the aqueous phase and into the organic solvent (DCM is recommended as it solubilizes polar amines better than ether/hexanes).[1] Alternatively, perform the thiosulfate treatment, then basify the aqueous layer to pH > 12 with NaOH pellets before the final extraction to ensure the amine is fully deprotonated and lipophilic.[1]

Q2: Can I use polymer-supported scavengers instead of liquid-liquid extraction?

-

Answer: Yes, and this is often preferred for late-stage pharmaceutical intermediates (GMP).[1]

-

Recommendation: Use a Thiol-functionalized silica (e.g., SiliaMetS® Thiol).[1]

-

Protocol: Add 2-4 equivalents of resin relative to the impurity. Stir for 4 hours. Filter. The impurity remains bound to the solid silica; the product passes through. This avoids water entirely.[1]

-

Q3: I see a new impurity spot on TLC after using Acetone to clean glassware. What happened?

-

Answer: The primary amine on your product side-chain (

) reacts with ketones (acetone) to form an imine (Schiff base) .[1] -

Fix: Never use ketones (acetone, MEK) as solvents or for cleaning glassware when working with primary amines.[1] Use Methanol or Isopropanol instead.[1]

Q4: How do I confirm the methylating agent is gone?

-

Answer: Standard NMR is often not sensitive enough for ppm-level detection.[1] Use GC-FID or LC-MS .[1]

References

-

Teasdale, A. (2017).[1] Genotoxic Impurities: Strategies for Identification and Control. Wiley.[1] Link[1]

-

Elder, D. P., et al. (2009).[1][3] "The management of genotoxic impurities in active pharmaceutical ingredients and drug products."[2][4][5][6] Journal of Pharmaceutical and Biomedical Analysis. Link[1]

-

Liu, S., et al. (2013).[1] "Removal of Genotoxic Impurities in Pharmaceutical Development." Organic Process Research & Development. Link[1]

-

ICH M7(R1) . (2017). "Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk." International Council for Harmonisation.[1] Link

Sources

- 1. m.youtube.com [m.youtube.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. semanticscholar.org [semanticscholar.org]

- 4. chromatographyonline.com [chromatographyonline.com]

- 5. triphasepharmasolutions.com [triphasepharmasolutions.com]

- 6. Genotoxicity profiles of common alkyl halides and esters with alkylating activity - PubMed [pubmed.ncbi.nlm.nih.gov]

Storage conditions to prevent oxidation of 3-(1-Methylpiperidin-2-yl)propan-1-amine

<

Introduction

3-(1-Methylpiperidin-2-yl)propan-1-amine is a bifunctional molecule containing both a tertiary amine within the N-methylpiperidine ring and a primary alkyl amine. This structure makes it a valuable building block in pharmaceutical and materials science research. However, these same amine functionalities, particularly the tertiary amine, are susceptible to atmospheric and chemical oxidation. Improper storage and handling can lead to the formation of impurities such as N-oxides, which can compromise experimental outcomes, reduce product yield, and complicate downstream analysis. This guide provides a comprehensive overview of the mechanisms of degradation and details best practices for storage and handling to ensure the long-term integrity of the compound.

Section 1: Understanding Chemical Instability

The primary route of degradation for 3-(1-Methylpiperidin-2-yl)propan-1-amine is the oxidation of the tertiary N-methylpiperidine nitrogen to form the corresponding N-oxide. This reaction is readily facilitated by atmospheric oxygen and can be accelerated by light, heat, and the presence of metal ions. While the primary amine is also susceptible to oxidation, the tertiary amine is generally more nucleophilic and prone to this transformation under typical storage conditions.[1][2]

The oxidation process involves the reaction of the lone pair of electrons on the tertiary nitrogen atom with an oxidizing agent, such as molecular oxygen or peroxides.[3] This leads to the formation of a polar N-O bond, significantly altering the compound's physical and chemical properties, including its polarity, solubility, and reactivity.

Caption: Oxidation of the tertiary amine in 3-(1-Methylpiperidin-2-yl)propan-1-amine.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for neat 3-(1-Methylpiperidin-2-yl)propan-1-amine?

A: To minimize oxidation, the compound should be stored under an inert atmosphere (argon or nitrogen) in a tightly sealed, amber glass vial. For long-term storage, a temperature of 2-8°C is recommended.[4] Storing at temperatures below 30°C is essential to maintain stability and reduce volatility.[5]

Q2: I received the compound in a standard screw-cap vial. Is this sufficient for storage?

A: For short-term use (less than one week), a tightly sealed vial may be adequate if the headspace is minimal. However, for any duration longer than this, the vial should be purged with an inert gas (see Protocol 1) before sealing with a high-quality cap with a chemically resistant liner (e.g., PTFE). Ethyleneamines, a related class of compounds, are known to react with carbon dioxide in the air to form solid carbamates, which can cause issues.[6]

Q3: My sample has developed a slight yellow or brown tint. What does this indicate?

A: A color change is a common visual indicator of amine oxidation. While the pure compound is typically colorless to pale yellow, the formation of N-oxides and other degradation byproducts can impart color. If you observe a color change, it is highly recommended to perform an analytical check (e.g., LC-MS, NMR) to assess the purity of the sample before use.

Q4: Can I store the compound in a -20°C freezer?

A: While lower temperatures generally slow chemical reactions, it is crucial to prevent moisture condensation. Amines are often hygroscopic and can absorb moisture from the air, which can lead to the formation of undesirable byproducts.[5] If storing at -20°C, ensure the container is sealed with parafilm or a similar material before it is placed in the freezer and allow the container to warm completely to room temperature before opening to prevent condensation of atmospheric moisture into the sample.

Q5: What is the best way to handle the compound for routine experiments?

A: To prevent contamination and degradation of the bulk supply, never return unused material to the original container.[7] It is best practice to aliquot the compound into smaller, single-use vials under an inert atmosphere. This minimizes the exposure of the main stock to air and moisture with each use.

Q6: Are there any chemical incompatibilities I should be aware of during storage?

A: Yes. Amines are basic and should be stored separately from acids and strong oxidizing agents.[8][9] Contact with acids will form salts, and contact with oxidizers (e.g., peroxides, nitrates) will aggressively accelerate degradation.[8] Store in a dedicated cabinet for bases or organic compounds, away from these incompatible materials.[7][9]

Section 3: Troubleshooting Guide

| Observed Issue | Potential Cause(s) | Recommended Action(s) |

| Inconsistent analytical results (e.g., new peaks in LC-MS, NMR, or GC-MS) | Sample oxidation leading to the formation of N-oxide or other byproducts. | 1. Confirm the mass of the N-oxide impurity (+16 Da) via mass spectrometry. 2. Re-purify the sample if possible (e.g., column chromatography, distillation). 3. Discard the degraded sample and use a fresh, properly stored aliquot. |

| Reduced reactivity or poor yield in a subsequent reaction | A significant portion of the starting material has oxidized, reducing the concentration of the active amine. | 1. Perform a purity analysis (e.g., qNMR) to determine the concentration of the parent compound. 2. Adjust reaction stoichiometry based on the corrected purity. 3. For best results, use a new, high-purity sample and implement the storage best practices outlined in this guide. |

| Visible color change (yellowing/browning) of the neat liquid | Onset of oxidation. | 1. Immediately assess the purity of the material via an appropriate analytical technique. 2. If purity is still acceptable for the intended application, transfer the material to smaller vials under an inert atmosphere for immediate use. 3. For long-term storage, discard the discolored material. |

| Clogging of vents or formation of solid precipitates | Reaction with atmospheric CO₂ to form carbamates. | 1. Review handling procedures to ensure minimal exposure to air.[6] 2. Store under a positive pressure of inert gas (N₂ or Ar). 3. If solids are present, they may be filtered, but the integrity of the liquid portion should be verified analytically. |

Section 4: Protocols & Best Practices

Protocol 1: Aliquoting and Inert Gas Blanketing

This protocol describes the standard procedure for safely aliquoting and storing 3-(1-Methylpiperidin-2-yl)propan-1-amine to prevent oxidative degradation.

Materials:

-

Stock bottle of 3-(1-Methylpiperidin-2-yl)propan-1-amine

-

Multiple small (e.g., 1-2 mL) amber glass vials with PTFE-lined caps

-

Syringes and needles

-

Source of dry inert gas (Argon or Nitrogen) with a regulator

-

Schlenk line or manifold (optional, but recommended)

Procedure:

-

Preparation: Arrange the required number of clean, dry amber vials in a rack within a fume hood.

-

Inerting Vials: Puncture the septa of the empty vials with a needle connected to the inert gas line and a second needle to act as a vent. Flush each vial with a gentle stream of inert gas for 1-2 minutes to displace all air. Remove the vent needle first, then the gas inlet needle.

-

Inerting Stock Bottle: Carefully replace the cap of the main stock bottle with a septum cap. Puncture the septum with a needle connected to the inert gas line, ensuring the needle tip is in the headspace. Puncture with a second needle to serve as an outlet.

-

Gentle Purge: Gently flush the headspace of the stock bottle with inert gas for 2-3 minutes. This creates a positive pressure and prevents air from entering.

-

Transfer: Using a clean, dry syringe, pierce the septum of the stock bottle and withdraw the desired amount of the amine.

-

Aliquot: Quickly transfer the amine into one of the pre-inertized vials by piercing its septum. The positive pressure in the vial will be displaced through the syringe needle.

-

Repeat: Repeat steps 5-6 for each aliquot.

-

Sealing and Storage: Once aliquoting is complete, remove the septum cap from the stock bottle and immediately replace it with the original PTFE-lined cap, ensuring a tight seal. For the aliquots, replace the punctured septa with new, unpunctured PTFE-lined caps.

-

Labeling: Clearly label each vial with the compound name, date of aliquoting, and concentration (if in solution).

-

Final Storage: Place the main stock bottle and all aliquots in a 2-8°C refrigerator designated for chemical storage.

Caption: Workflow for proper aliquoting of oxygen-sensitive amines.

Section 5: References

-

Amine Storage Conditions: Essential Guidelines for Safety. (n.d.). Diplomata Comercial. Retrieved February 17, 2026, from [Link]

-

Cheek, S., et al. (2015). Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. The Journal of Organic Chemistry. Available at: [Link]

-

Gwozdzinski, K. (2000). Evidence for peroxidative oxidation of substituted piperidine nitroxides, acting as apoptosis inducers in Yoshida Sarcoma cells in vivo. PubMed. Available at: [Link]

-

PubChem. (n.d.). 3-(Piperidin-2-yl)propan-1-amine. National Center for Biotechnology Information. Retrieved February 17, 2026, from [Link]

-

Deorkar, N., et al. (2012). Inhibition of amine oxidation. Google Patents. Available at:

-

Pingen, D., & Bolm, C. (2012). Developments in the Aerobic Oxidation of Amines. ACS Catalysis. Available at: [Link]

-

Bacon, R.G.R., & Hanna, W.R.N. (1965). MECHANISMS OF THE OXIDATION OF ORGANIC AMINES BY OXYGEN AND BY FREE RADICAL OXIDIZING AGENTS. Defense Technical Information Center. Available at: [Link]

-

Strieth-Kalthoff, F., et al. (2020). Regiodivergent α- and β-Functionalization of Saturated N-Heterocycles by Photocatalytic Oxidation. ChemRxiv. Available at: [Link]

-

Raman, S., et al. (2023). To find out the methodology of oxidation of substituted piperidones by Mn (IV) in sulphuric acid medium. International Journal of Chemical Studies. Available at: [Link]

-

Rochelle, G.T. (2021). Safeguarding Amines from Oxidation by Enabling Technologies. DOE Technical Report. Available at: [Link]

-

Stewart, S. M. (2020). Protecting Groups for Amines. YouTube. Available at: [Link]

-

U.S. Environmental Protection Agency. (n.d.). N-[(Piperidin-3-yl)methyl]propan-2-amine Properties. CompTox Chemicals Dashboard. Retrieved February 17, 2026, from [Link]

-

University of St Andrews. (n.d.). Guidance on Safe Storage of Chemicals in Laboratories. Retrieved February 17, 2026, from [Link]

-

Nielson, I., et al. (2024). Medicinal Chemistry of Drugs with N-Oxide Functionalities. ACS Publications. Available at: [Link]

-

University of Waterloo. (2023). CHEMICAL STORAGE FACT SHEET. Retrieved February 17, 2026, from [Link]

-

Princeton University. (n.d.). Practices for Proper Chemical Storage. Retrieved February 17, 2026, from [Link]

-

PubChem. (n.d.). 1-(3-methylpiperidin-1-yl)propan-2-amine. National Center for Biotechnology Information. Retrieved February 17, 2026, from [Link]

-

PubChem. (n.d.). 2-methyl-2-(3-methylpiperidin-1-yl)propan-1-amine. National Center for Biotechnology Information. Retrieved February 17, 2026, from [Link]

-

Wu, J., et al. (2017). Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol. Semantic Scholar. Retrieved February 17, 2026, from [Link]

-

Mestry, S., & Mandawad, G. (2018). Novel method of synthesis of N-methyl-3-phenyl piperazine and some alkylpiperazine and Phenylpiperazine derivatives. PharmaTutor. Retrieved February 17, 2026, from [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Evidence for peroxidative oxidation of substituted piperidine nitroxides, acting as apoptosis inducers in Yoshida Sarcoma cells in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 3-(4-Methylpiperidin-1-yl)propan-1-amine | 6241-30-1 [sigmaaldrich.com]

- 5. diplomatacomercial.com [diplomatacomercial.com]

- 6. nouryon.com [nouryon.com]

- 7. uwaterloo.ca [uwaterloo.ca]

- 8. nottingham.ac.uk [nottingham.ac.uk]

- 9. csuohio.edu [csuohio.edu]

Validation & Comparative

A Comparative Guide to the Reactivity of Amine Scaffolds: 3-(1-Methylpiperidin-2-yl)propan-1-amine vs. 3-(piperidin-2-yl)propan-1-amine

Introduction

In the landscape of drug discovery and synthetic chemistry, piperidine-containing scaffolds are of paramount importance, serving as foundational structures in numerous pharmacologically active agents. The reactivity of these scaffolds is dictated by the nature of their functional groups, and even subtle structural modifications can lead to profound differences in chemical behavior. This guide provides an in-depth comparison of two closely related molecules: 3-(1-Methylpiperidin-2-yl)propan-1-amine (1) and 3-(piperidin-2-yl)propan-1-amine (2) .

The core distinction between these compounds lies in the piperidine ring's nitrogen atom: in 1 , it is a tertiary amine due to N-methylation, while in 2 , it remains a secondary amine. Both molecules share a primary amine on a flexible propan-1-amine side chain. This guide will dissect how this single methyl group fundamentally alters the electronic and steric landscape of the molecule, thereby governing its reactivity as a nucleophile and a base. We will explore these differences through the lens of fundamental chemical principles and provide standardized protocols for key chemical transformations.

Caption: A generalized workflow for performing N-acylation on the amine scaffolds.

Experimental Protocol: N-Acylation with Acetyl Chloride

-

Preparation: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the amine substrate (1.0 mmol) and a non-nucleophilic base such as diisopropylethylamine (DIPEA, 1.2 mmol) in anhydrous dichloromethane (DCM, 10 mL).

-

Cooling: Cool the stirred solution to 0 °C using an ice-water bath.

-

Reagent Addition: Add acetyl chloride (1.0 mmol for mono-acylation, 2.2 mmol for di-acylation) dropwise to the cooled solution over 5 minutes.

-

Reaction: Allow the reaction mixture to slowly warm to room temperature and continue stirring for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate (NaHCO₃) solution (15 mL). Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with DCM (2 x 10 mL).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

B. N-Alkylation with Alkyl Halides

N-alkylation via an S_N2 mechanism is highly dependent on the nucleophilicity and steric hindrance of the amine.

-

Predicted Outcome for Compound 1: The primary amine will undergo mono-alkylation. If a second equivalent of alkyl halide is used, di-alkylation will occur. The tertiary amine can also be alkylated, but at a much slower rate, to form a quaternary ammonium salt. This quaternization step is often promoted by heat.

-

Predicted Outcome for Compound 2: The secondary amine is an excellent nucleophile for alkylation, leading to the formation of a tertiary amine analogous to compound 1 . The primary amine will also react. With an excess of a simple alkylating agent like methyl iodide, it is probable that both nitrogens will be alkylated, ultimately leading to a bis-quaternary ammonium salt.

Caption: Divergent reaction pathways with aldehydes for compound 1 and compound 2.

C. Reaction with Aldehydes and Ketones

The reaction of amines with carbonyl compounds is a classic transformation that differs based on the amine's substitution pattern.

-

Predicted Outcome for Compound 1: The primary amine will react with an aldehyde or ketone to form an imine (Schiff base) after the dehydration of an intermediate carbinolamine. The tertiary amine is unreactive under these conditions but may act as a base catalyst.

-

Predicted Outcome for Compound 2: This molecule offers two distinct reaction pathways. The primary amine will form an imine. The secondary amine, however, will react with a carbonyl compound (that has an α-hydrogen) to form an enamine. This dual reactivity makes 2 a versatile but complex substrate for such transformations.

Experimental Protocol: Imine Formation with Benzaldehyde

-

Setup: To a solution of the amine substrate (1.0 mmol) in a suitable solvent like toluene or methanol (10 mL), add benzaldehyde (1.0 mmol).

-

Catalyst (Optional): For less reactive systems, a catalytic amount of a weak acid (e.g., acetic acid, p-toluenesulfonic acid) can be added.

-

Water Removal: If using an aprotic solvent like toluene, fit the flask with a Dean-Stark apparatus to remove the water formed during the reaction and drive the equilibrium towards the imine product. Reflux the mixture for 4-12 hours.

-

Monitoring: Track the disappearance of starting materials via TLC or GC-MS.

-

Isolation: Upon completion, cool the reaction mixture and remove the solvent under reduced pressure. The crude imine can be purified by distillation, crystallization, or chromatography, though it may be used directly in subsequent steps.

III. Conclusion and Strategic Application

The comparison between 3-(1-Methylpiperidin-2-yl)propan-1-amine (1 ) and 3-(piperidin-2-yl)propan-1-amine (2 ) serves as a compelling case study in how a single methyl group can strategically modulate chemical reactivity.

-

3-(1-Methylpiperidin-2-yl)propan-1-amine (1) is a bifunctional molecule where the two amine centers have largely orthogonal reactivity. The primary amine serves as an accessible, potent nucleophile, while the tertiary amine acts as a hindered, non-nucleophilic base. This makes it an ideal substrate when chemistry is desired exclusively at the propan-1-amine side chain without interference from the piperidine nitrogen.

-

3-(piperidin-2-yl)propan-1-amine (2) is a substrate with two distinct and highly reactive nucleophilic centers. This dual reactivity can be exploited for the synthesis of complex di-functionalized or macrocyclic structures. However, it presents a significant challenge for chemists aiming for selective functionalization at only one of the two sites. Such selectivity would necessitate carefully designed protection-deprotection strategies or the use of sterically demanding reagents.

Ultimately, the choice between these two building blocks is a strategic one, dictated by the desired synthetic outcome. Understanding the fundamental principles of steric hindrance and electronic effects empowers researchers to select the appropriate scaffold to achieve their synthetic goals with greater precision and efficiency.

References

-

Master Organic Chemistry. (2018). Nucleophilicity Trends of Amines. [Link]

-

Quora. (2022). Which one is more reactive: tertiary or secondary amines and why?. [Link]

-

StudySmarter. (n.d.). Describe the differences between the nucleophilic substitution of different amines. [Link]

-

Fiveable. (2025). Nucleophilicity of Amines Definition. [Link]

-

National Center for Biotechnology Information. (n.d.). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. [Link]

-

Xin Guang Chemistry. (2024). Comparison of the basicity of tertiary amines and secondary amines and primary amines. [Link]

-

PubChem. (n.d.). 3-(Piperidin-2-yl)propan-1-amine. [Link]

-

Homework.Study.com. (n.d.). N-Methylpiperidine has the conformation shown. What does this tell you about the relative steric requirements of a methyl group vs. an electron lone pair?. [Link]

-

Brown University. (2021). Ultrafast Conformational Dynamics of Rydberg-excited N- Methyl Piperidine. [Link]

-

Chemistry Stack Exchange. (2014). Steric effects of a lone pair and piperidine. [Link]

-

Khalili, F., Henni, A., & East, A. L. (2009). pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Journal of Chemical & Engineering Data, 54(10), 2914–2917. [Link]

-

Wikipedia. (n.d.). 1-Methylpiperidine. [Link]

A Comparative Guide to HPLC Retention of 3-(1-Methylpiperidin-2-yl)propan-1-amine on C18 Columns

This guide provides an in-depth technical comparison of methodologies for the analysis of 3-(1-Methylpiperidin-2-yl)propan-1-amine using reversed-phase C18 HPLC columns. We will explore the inherent challenges posed by this polar, basic analyte and compare three distinct strategies to achieve reliable retention and peak shape: traditional C18 with mobile phase modifications, modern polar-embedded C18 columns, and pre-column derivatization.

Introduction: The Analytical Challenge

3-(1-Methylpiperidin-2-yl)propan-1-amine is a small, polar molecule containing two basic nitrogen atoms (a tertiary amine in the piperidine ring and a primary amine in the propyl chain). This structure presents several significant challenges for reversed-phase HPLC on standard C18 columns:

-

Poor Retention: Highly polar analytes have a low affinity for the hydrophobic C18 stationary phase, often leading to elution at or near the void volume, especially with high organic content in the mobile phase.

-

Peak Tailing: The basic amine groups can interact strongly with residual acidic silanols on the silica surface of the stationary phase. This secondary interaction causes distorted, tailing peaks, which compromise quantification and resolution.

-

Lack of a UV Chromophore: The molecule is aliphatic and lacks a significant UV-absorbing chromophore, making detection by standard HPLC-UV detectors highly insensitive without derivatization.[1]

This guide will dissect these challenges and provide detailed experimental protocols for three logical approaches to overcome them, enabling researchers to select the most suitable method for their analytical goals.

Physicochemical Properties and Chromatographic Implications

-

pKa (Predicted): With two amine groups, the molecule will have two pKa values, estimated to be in the range of 9.5-11.0. This means the molecule will be positively charged at acidic and neutral pH. To analyze it in a neutral state (for better retention on a C18 column), a very high mobile phase pH (>11) would be required.

-

LogP (Predicted): The predicted octanol-water partition coefficient (LogP) is low, confirming its hydrophilic nature. A similar, unmethylated structure, 3-(Piperidin-2-yl)propan-1-amine, has a calculated XLogP3 of 0.5, indicating high polarity.[3]

These properties dictate that standard C18 methods will struggle. The analyte's charged state at typical HPLC pH ranges (2-8) and its high polarity are the primary drivers for exploring alternative strategies.

Comparative Analytical Strategies

We will compare three core strategies for retaining and analyzing 3-(1-Methylpiperidin-2-yl)propan-1-amine.

dot

Figure 1: Comparative workflow for the HPLC analysis of a polar, basic analyte.

Approach 1: Traditional C18 with Mobile Phase Modification

This approach uses a standard C18 column and manipulates the mobile phase to improve retention and peak shape.

-

Expertise & Rationale: The core idea is to alter the analyte's charge state or introduce a counter-ion to promote interaction with the stationary phase.

-

Ion-Pair Chromatography (IPC): At low pH (e.g., 2.5-3.5), the amine groups are protonated (positively charged). An ion-pairing reagent, such as an alkyl sulfonate (e.g., 1-octane sulfonic acid) or a perfluorinated carboxylic acid (e.g., heptafluorobutyric acid - HFBA), is added to the mobile phase.[4] The hydrophobic tail of the reagent adsorbs onto the C18 surface, creating a pseudo-ion-exchange phase that retains the charged analyte.

-

High pH Chromatography: By raising the mobile phase pH to >10.5 (at least 2 units above the analyte's pKa), the amine groups are deprotonated and become neutral. This increases their hydrophobicity, leading to significantly enhanced retention on a C18 column. This requires a pH-stable column (e.g., a hybrid particle column).

-

Approach 2: Polar-Embedded C18 Columns

This strategy utilizes modern C18 columns specifically designed for polar analytes.

-

Expertise & Rationale: Traditional C18 columns can suffer from "phase collapse" or "dewetting" in highly aqueous mobile phases (<5% organic), leading to a sudden loss of retention.[5][6][7][8] Polar-embedded columns incorporate a polar group (e.g., amide, carbamate) near the base of the C18 chain or use polar end-capping.[9][10]

-